3-Ethyl-1,3-thiazolidine-2-thione
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Overview
Description
3-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-1,3-thiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of β-amino alcohols with potassium ethylxanthate in the presence of ethanol . Another method includes the use of thiosemicarbazide and stearic acid in the presence of phosphorus oxychloride (POCl3) to form intermediate compounds, which are then further reacted to produce the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioethers or amides .
Scientific Research Applications
3-Ethyl-1,3-thiazolidine-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,3-thiazolidine-2-thione
- 1,3-Thiazolidine-2-thione
- 2-Imino-1,3-dithiolane
Uniqueness
3-Ethyl-1,3-thiazolidine-2-thione is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other thiazolidine derivatives. This ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
3484-90-0 |
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Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
3-ethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3 |
InChI Key |
GJLYXIHUCPAYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCSC1=S |
Origin of Product |
United States |
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